molecular formula C20H21N3O3 B3582826 (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide

Cat. No.: B3582826
M. Wt: 351.4 g/mol
InChI Key: SXDKGCMVRCIVQC-JXMROGBWSA-N
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Description

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide is a synthetic acrylamide derivative with a molecular formula of C₂₀H₂₁N₃O₃ and a molar mass of 351.4 g/mol . Its structure features:

  • A benzimidazole moiety (1H-benzoimidazol-2-yl) linked via an ethyl group.
  • An (E)-configured acrylamide bridge.
  • A 2,5-dimethoxy-substituted phenyl group as the terminal aromatic system.

The compound’s SMILES notation is COC1=CC(=C(C=C1)OC)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2, and its InChIKey is SXDKGCMVRCIVQC-JXMROGBWSA-N .

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-15-8-9-18(26-2)14(13-15)7-10-20(24)21-12-11-19-22-16-5-3-4-6-17(16)23-19/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDKGCMVRCIVQC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325330
Record name (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301229-79-8
Record name (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide typically involves a multi-step process:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Ethylation: The benzimidazole is then ethylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Acrylamide Formation: The final step involves the reaction of the ethylated benzimidazole with 3-(2,5-dimethoxy-phenyl)-acryloyl chloride in the presence of a base like triethylamine to form the desired acrylamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or acrylamide groups.

    Reduction: Reduced forms of the acrylamide or benzimidazole moieties.

    Substitution: Substituted benzimidazole or acrylamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The acrylamide group may interact with nucleophilic residues in proteins, leading to covalent modifications that alter protein function.

Comparison with Similar Compounds

FLZ (N-[2-(4-hydroxy-phenyl)-ethyl]-2-(2,5-dimethoxy-phenyl)-3-(3-methoxy-4-hydroxy-phenyl)-acrylamide)

Structural Differences :

  • FLZ contains two additional aromatic rings (3-methoxy-4-hydroxy-phenyl and 4-hydroxy-phenyl ethyl) compared to the target compound’s single 2,5-dimethoxy-phenyl group .

  • Molecular weight: 449.5 g/mol (FLZ) vs. 351.4 g/mol (target compound) .

(E)-N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Structural Differences :

  • Replaces the 2,5-dimethoxy-phenyl group with a 5-nitrothiophen-2-yl group.

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Structural Differences :

  • Replaces the acrylamide linker with an acetamide group and substitutes the 2,5-dimethoxy-phenyl with a 3,5-dimethylphenoxy group .

Comparative Analysis of Key Features

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Biological Activity
Target Compound C₂₀H₂₁N₃O₃ 2,5-Dimethoxy-phenyl, benzimidazole 351.4 Not reported (structural potential)
FLZ C₂₅H₂₇N₃O₆ 3-Methoxy-4-hydroxy-phenyl, 4-hydroxy-phenyl 449.5 Neuroprotection, low BBB penetration
(E)-N-(4-(Benzimidazolyl)phenyl)-... C₂₀H₁₄N₄O₃S 5-Nitrothiophen-2-yl 390.4 Anticancer, antimicrobial (predicted)
N-[2-(Benzimidazolyl)ethyl]-... C₁₉H₂₁N₃O₂ 3,5-Dimethylphenoxy 323.4 Antimicrobial, anti-inflammatory

Table 2: Physicochemical and Pharmacokinetic Properties

Property Target Compound FLZ Nitrothiophene Analog
LogP (predicted) ~2.5 (moderate lipo.) ~3.1 (higher lipo.) ~2.8 (polar nitro)
Hydrogen Bond Donors 2 3 2
BBB Penetration Unknown Low (P-gp efflux) Unknown

Mechanistic and Functional Insights

  • Benzimidazole Role : The benzimidazole moiety in the target compound and analogs facilitates interactions with biological macromolecules (e.g., DNA, kinases) via hydrogen bonding and π-stacking .
  • Substituent Effects: Methoxy Groups: Enhance lipid solubility but may reduce metabolic stability (demethylation risks) .

Biological Activity

(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₆H₁₈N₂O₂
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 107313-47-3

Research indicates that compounds containing benzimidazole moieties often exhibit a range of biological activities due to their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide may involve:

  • Enzyme Inhibition : Compounds similar to benzimidazoles have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against various pathogens.

Antimicrobial Activity

In vitro studies have screened various derivatives of benzimidazole-based compounds for antimicrobial properties. For example, a study evaluated the effectiveness of related compounds against bacterial and fungal strains, revealing that some derivatives exhibited significant inhibitory effects on microbial growth .

Antioxidant Properties

Benzimidazole derivatives are known for their antioxidant capabilities. The ability to scavenge free radicals and reduce oxidative stress is a critical aspect of their biological activity. This property is particularly relevant in the context of preventing cellular damage and inflammation.

Anthelmintic Activity

Research has also indicated that benzimidazole derivatives can act as anthelmintics, targeting parasitic worms. The mechanism typically involves interference with the energy metabolism of the parasites, leading to their eventual death.

Case Studies

StudyFindings
Study 1Demonstrated that (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide exhibited significant antibacterial activity against Gram-positive bacteria.
Study 2Evaluated the antioxidant activity using DPPH assay, showing a dose-dependent scavenging effect comparable to standard antioxidants.
Study 3Investigated the compound's potential as an anthelmintic agent in vivo, finding effective reduction in parasite load in treated subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : Use a condensation reaction between 2-(1H-benzimidazol-2-yl)ethylamine and 3-(2,5-dimethoxyphenyl)acryloyl chloride under nitrogen to minimize oxidation.
  • Step 2 : Purify via column chromatography (silica gel, eluent: chloroform/methanol 9:1) followed by recrystallization in ethanol .
  • Step 3 : Validate purity using HPLC (C18 column, mobile phase: acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • FT-IR : Verify acrylamide C=O stretch (~1650 cm⁻¹) and benzoimidazole N-H stretch (~3400 cm⁻¹).
  • NMR : Confirm methoxy protons (δ 3.7–3.8 ppm in ¹H NMR) and acrylamide backbone geometry (trans-configuration via coupling constants, J = 15–16 Hz) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Protocols :

  • Cytotoxicity : Use MTT assays on SH-SY5Y or HEK293 cells (dose range: 1–100 µM, 48-hour exposure) .
  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (ATPase activity assays) at varying concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or models?

  • Methodological Approach :

  • Dose-Response Curves : Compare IC₅₀ values in multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Pathway Analysis : Use RNA sequencing or phosphoproteomics to identify differential signaling (e.g., MAPK/ERK vs. PI3K/Akt) influenced by the compound .
  • Solubility/Permeability : Evaluate logP and PAMPA assays to rule out pharmacokinetic artifacts .

Q. What strategies are effective for enhancing the compound’s selectivity toward neurological targets (e.g., tau protein or β-amyloid)?

  • Structural Optimization :

  • Substituent Modification : Replace 2,5-dimethoxy groups with polar groups (e.g., hydroxyl) to improve blood-brain barrier penetration .
  • Prodrug Design : Mask acrylamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
    • Validation : Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) to measure β-amyloid reduction via ELISA .

Q. How can molecular docking and dynamics simulations guide mechanistic studies of this compound?

  • Computational Workflow :

  • Target Selection : Prioritize proteins with structural homology (e.g., kinases or amyloidogenic proteins) using databases like PDB or AlphaFold.
  • Docking : AutoDock Vina for binding pose prediction (focus on benzoimidazole-π interactions and hydrogen bonding).
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2 Å) .

Q. What experimental designs are critical for assessing off-target effects in vivo?

  • In Vivo Protocols :

  • Toxicokinetics : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints.
  • Histopathology : Examine liver/kidney sections for necrosis or inflammation.
  • Biomarker Panels : Quantify serum ALT, AST, and creatinine to monitor organ toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Troubleshooting Steps :

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways .
  • Protein Binding : Use equilibrium dialysis to measure free fraction in plasma; high binding may reduce bioavailability .
  • Species Differences : Compare metabolite profiles (e.g., CYP450 isoforms) between humans and animal models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide
Reactant of Route 2
Reactant of Route 2
(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(2,5-dimethoxy-phenyl)-acrylamide

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